REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:9][C:10]([F:13])([F:12])[F:11])=[C:6]([NH2:8])[CH:7]=1.[Li]N([Si](C)(C)C)[Si](C)(C)C.[CH3:24][N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2N(C)C)CCCCC1>[CH3:24][N:25]1[CH2:30][CH2:29][N:28]([C:2]2[CH:3]=[CH:4][C:5]([O:9][C:10]([F:13])([F:12])[F:11])=[C:6]([NH2:8])[CH:7]=2)[CH2:27][CH2:26]1 |f:4.5.6.7.8|
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Name
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Tris(dibenzilideneacetone)dipalladium
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30.7 g
|
Type
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reactant
|
Smiles
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BrC=1C=CC(=C(C1)N)OC(F)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
catalyst
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)N(C)C)C1CCCCC1
|
Name
|
|
Quantity
|
288 mL
|
Type
|
reactant
|
Smiles
|
[Li]N([Si](C)(C)C)[Si](C)(C)C
|
Name
|
|
Quantity
|
26.7 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
flushed with argon
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
TEMPERATURE
|
Details
|
the reaction refluxed for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in DCM (200 ml)
|
Type
|
WASH
|
Details
|
washed with water (1×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude solid was purified by flash chromatography on silica gel (eluant: DCM/EtOH 90/10)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C=1C=CC(=C(C1)N)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.1 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |